N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Description
This compound belongs to the benzooxazepine sulfonamide class, characterized by a fused benzo[b][1,4]oxazepine core. Key structural features include:
- 3,3-dimethyl-4-oxo substituents on the oxazepine ring, which influence ring conformation and electronic properties.
Structural validation likely employs SHELX software for crystallographic refinement and Spek’s protocols for validation .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-16-17(10-14)25-11-19(3,4)18(22)20-16/h5-10,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHWKEAGVVHOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through a review of recent research findings, synthesis methods, and case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by:
- Core Structure : A tetrahydrobenzo[b][1,4]oxazepine ring.
- Functional Groups : A sulfonamide moiety and dimethyl substitutions which may enhance its biological activity.
Molecular Formula
Molecular Weight
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of BET Proteins : Compounds related to this oxazepin derivative have shown efficacy as inhibitors of bromodomain and extraterminal (BET) proteins like BRD4, which are implicated in various cancers and inflammatory diseases .
- Cell Line Studies : In vitro studies on hematologic malignancies demonstrated that certain derivatives possess low-micromolar anti-proliferation activities against cell lines such as MV4-11 and OCI-LY10 .
Antimicrobial Activity
While the primary focus has been on anticancer properties, there is also some evidence suggesting potential antimicrobial activity:
- Beta-lactamase Inhibition : Similar compounds have been noted for their ability to inhibit beta-lactamases, thus enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies reveal that modifications in the sulfonamide group or the oxazepine core significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and cellular uptake |
| Variation in sulfonamide substituents | Altered binding affinity to target proteins |
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
- Study on BET Inhibitors :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Structure: The benzo[b] vs. The target’s 4-oxo group (vs. 2-oxo in analogs) may enhance hydrogen-bonding capacity .
Substituent Effects :
- 3,3-dimethyl on the oxazepine introduces steric hindrance, possibly stabilizing the ring conformation.
- 3,4-dimethylbenzenesulfonamide in the target is bulkier than the methanesulfonamide in analogs, which could reduce solubility but improve target binding specificity.
Synthetic Yields :
- Substituents significantly impact yields. For example, the oxetane group in Compound 13 results in a low 20% yield, while isopropyl (Compounds 25/26) and phenyl (Compound 14) groups achieve >75% yields .
Research Findings and Data Validation
- Structural Analysis : SHELX software is widely used for refining crystal structures of such compounds, ensuring accurate bond lengths and angles .
- Validation : Spek’s methods (e.g., PLATON) validate hydrogen-bonding networks and torsional angles, critical for confirming the target’s unique 3,3-dimethyl-4-oxo conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
